TAK-683 vs. TAK-448: A 3-Fold Superiority in Receptor Binding and Agonism
In direct head-to-head in vitro studies, TAK-683 demonstrates significantly greater potency at the KISS1R compared to its close analog TAK-448. TAK-683 exhibits an IC50 of 170 pM in receptor binding assays, which is approximately 2.7 times more potent than TAK-448's IC50 of 460 pM [1]. Similarly, in functional calcium mobilization assays, TAK-683 shows an EC50 of 180 pM, representing a 3.5-fold higher potency relative to TAK-448's EC50 of 632 pM [1]. These data establish TAK-683 as a more potent tool for KISS1R activation studies.
| Evidence Dimension | KISS1R Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 170 pM (95% CI: 150-180 pM, n=6) |
| Comparator Or Baseline | TAK-448: IC50 = 460 pM (95% CI: 420-500 pM, n=6) |
| Quantified Difference | TAK-683 is 2.7-fold more potent (460 pM / 170 pM) |
| Conditions | In vitro receptor binding assay using rat KISS1R |
Why This Matters
This demonstrates that for experiments requiring maximal KISS1R engagement at a given concentration, TAK-683 provides a demonstrably more potent signal, reducing the required compound quantity for many in vitro applications.
- [1] Matsui H, et al. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide. Eur J Pharmacol. 2014;735:77-85. View Source
